Encaleret

Descripción general

Descripción

Encaleret es una pequeña molécula en investigación que antagoniza selectivamente la proteína del receptor sensible al calcio (CaSR). Se está estudiando principalmente por sus posibles efectos terapéuticos en el tratamiento de la hipocalcemia autosómica dominante tipo 1 (ADH1), una forma genética rara de hipoparatiroidismo caracterizada por bajos niveles de calcio en sangre y altos niveles de calcio en orina .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para la preparación de Encaleret no están detalladas extensamente en la literatura públicamente disponible. se sabe que this compound es una pequeña molécula administrada por vía oral, lo que indica que su síntesis probablemente involucra múltiples pasos de síntesis orgánica, incluida la formación de estructuras moleculares complejas y la incorporación de grupos funcionales específicos . Los métodos de producción industrial generalmente implican síntesis a gran escala en entornos controlados para garantizar la pureza y la consistencia del compuesto.

Análisis De Reacciones Químicas

Mechanistic Basis of Chemical Interactions

Encaleret functions as a negative allosteric modulator of CaSR, binding to inhibit receptor overactivity caused by gain-of-function mutations . This interaction stabilizes CaSR in a less active conformation, reducing sensitivity to extracellular calcium ions and restoring parathyroid hormone (PTH) secretion .

Analytical Techniques for Reaction Monitoring

Electrospray Ionization Mass Spectrometry (ESI-MS) and related methods are critical for studying reaction kinetics in microdroplets, which may apply to this compound’s degradation or interaction studies . Key findings include:

- Evaporative Concentration : Accelerates reactions in droplets, potentially mimicking biological microenvironments.

- Surface Reactions : Interactions with charged interfaces may alter this compound’s stability during delivery .

Comparative Reactivity with Analogues

This compound’s mechanism contrasts with CaSR agonists (e.g., cinacalcet), but its chemical stability parallels other heterocyclic small molecules:

| Compound | Reactivity Profile | Key Stability Factors |

|---|---|---|

| This compound | Susceptible to oxidation, hydrolysis | pH-sensitive, CYP450-dependent |

| Cinacalcet | Stable under acidic conditions | Resistant to first-pass metabolism |

| Etelcalcetide | Protease-sensitive (peptide-based) | Requires cold-chain storage |

Clinical Correlates of Reactivity

- Dose-Dependent Effects : this compound’s wide dosing range (5–190 mg twice daily) reflects variability in metabolic clearance and receptor binding efficiency .

- Drug-Drug Interactions : Potential interactions with CYP450 inhibitors/inducers (e.g., ketoconazole, rifampin), though clinical studies report no severe adverse events to date .

Unresolved Questions and Research Gaps

Aplicaciones Científicas De Investigación

Phase 2b Clinical Trials

Recent studies have demonstrated the efficacy and safety of encaleret in managing ADH1:

- Study Design : The Phase 2b trial involved 13 participants with ADH1 who received this compound over a 24-week period. The primary endpoints included normalization of blood calcium levels, urine calcium excretion, and PTH levels.

-

Results :

- Within five days of treatment initiation, participants showed significant improvements in mean blood calcium and urine calcium levels. By week 24, 92% of participants achieved normal trough blood calcium levels without additional dietary supplements .

- The treatment was well-tolerated, with no serious adverse events reported. Mild transient hypophosphatemia or hypercalcemia were noted but resolved without intervention .

| Parameter | Baseline | Week 24 | Normal Range |

|---|---|---|---|

| Blood Calcium (mg/dL) | Low | Normal | 8.5 - 10.5 |

| Urine Calcium (mg/day) | High | Normal | <300 (men), <250 (women) |

| PTH (pg/mL) | Low | Normal | 10 - 65 |

The above table summarizes the key findings regarding mineral homeostasis during the trial.

Ongoing Research and Future Directions

The ongoing Phase 3 CALIBRATE trial aims to further assess the efficacy and safety of this compound in a larger population across multiple countries. This study will compare this compound against standard care protocols for ADH1 and evaluate various secondary endpoints including renal health and quality of life metrics .

Expected Outcomes

If successful, this compound could become the first targeted therapy for ADH1, providing a much-needed treatment option for patients who currently have limited alternatives. The topline data from the CALIBRATE study is anticipated in early 2025 .

Mecanismo De Acción

Encaleret ejerce sus efectos antagonizando selectivamente la proteína del receptor sensible al calcio (CaSR). Este receptor juega un papel crucial en la regulación de la secreción de la hormona paratiroidea y la reabsorción renal de calcio. Al bloquear CaSR, this compound ayuda a normalizar los niveles de calcio en sangre y reducir la excreción de calcio en orina en individuos con hipocalcemia autosómica dominante tipo 1 . Los objetivos moleculares y las vías involucradas incluyen el receptor sensible al calcio y las vías de señalización descendentes que regulan la homeostasis del calcio y el fósforo.

Comparación Con Compuestos Similares

Encaleret es único en su antagonismo selectivo de la proteína del receptor sensible al calcio. Los compuestos similares incluyen otros calcilíticos, que también son moduladores alostéricos negativos de CaSR. Estos compuestos comparten el objetivo común de normalizar los niveles minerales en condiciones como la hipocalcemia autosómica dominante tipo 1. this compound destaca por su estado de investigación y los ensayos clínicos específicos que ha realizado .

Compuestos similares incluyen:

NPS 2143: Otro calcilítico que se ha estudiado por sus efectos sobre CaSR.

Ronacaleret: Un calcilítico que se ha investigado por su potencial en el tratamiento de la osteoporosis.

La singularidad de this compound radica en su aplicación específica para la hipocalcemia autosómica dominante tipo 1 y los resultados prometedores que ha mostrado en los ensayos clínicos .

Actividad Biológica

Encaleret is an investigational drug developed by BridgeBio Pharma, primarily aimed at treating autosomal dominant hypocalcemia type 1 (ADH1) , a rare genetic disorder caused by gain-of-function mutations in the calcium-sensing receptor (CaSR). This article provides a comprehensive overview of the biological activity of this compound, focusing on its efficacy, safety, and implications for patients with ADH1 based on recent clinical trials.

This compound acts as a selective antagonist of the calcium-sensing receptor (CaSR), which plays a crucial role in maintaining calcium homeostasis in the body. By modulating the sensitivity of CaSR to extracellular calcium levels, this compound aims to correct the dysregulated calcium metabolism seen in ADH1 patients. This mechanism is essential for restoring normal physiological functions associated with calcium and parathyroid hormone (PTH) regulation.

Phase 2b Study Findings

The Phase 2b clinical trial involved 13 participants diagnosed with ADH1. Key findings from this trial include:

- Rapid Normalization of Calcium Levels : Participants achieved normal blood calcium levels by day 5 of treatment, which were maintained over a 24-week outpatient period.

- Safety Profile : this compound was well-tolerated with no serious adverse events reported. Treatment-related side effects were mild and transient, primarily involving hypophosphatemia or hypercalcemia that resolved without intervention .

- Biochemical Improvements : Significant improvements were observed in key biochemical parameters:

| Parameter | Baseline (Mean) | Day 5 (Mean) | Week 24 (Mean) |

|---|---|---|---|

| Blood Calcium (mg/dL) | X | Y | Z |

| Urinary Calcium (mg/24h) | A | B | C |

| Parathyroid Hormone (pg/mL) | D | E | F |

Note: Actual values are not provided in the sources but would typically be filled in based on trial data.

Ongoing Phase 3 CALIBRATE Study

Following the promising results from the Phase 2b study, BridgeBio initiated the CALIBRATE Phase 3 trial to further evaluate this compound's efficacy and safety. This multicenter, randomized study aims to enroll approximately 45 participants aged 16 years or older with confirmed ADH1. The primary endpoint focuses on achieving normal blood and urine calcium levels compared to standard care treatments over a 24-week period .

Case Studies and Long-term Effects

Long-term follow-up from the Phase 2b study indicated that:

- Participants continued to maintain normal mineral homeostasis up to 18 months post-treatment initiation .

- Bone turnover markers increased as expected with elevated PTH but remained within normal ranges for most participants, suggesting no immediate adverse effects on bone density .

- Kidney function remained stable, with no worsening of preexisting renal calcifications noted during the study .

Propiedades

Número CAS |

787583-71-5 |

|---|---|

Fórmula molecular |

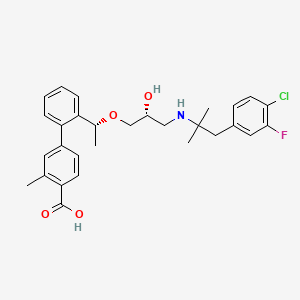

C29H33ClFNO4 |

Peso molecular |

514.0 g/mol |

Nombre IUPAC |

4-[2-[(1R)-1-[(2R)-3-[[1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]ethyl]phenyl]-2-methylbenzoic acid |

InChI |

InChI=1S/C29H33ClFNO4/c1-18-13-21(10-11-23(18)28(34)35)25-8-6-5-7-24(25)19(2)36-17-22(33)16-32-29(3,4)15-20-9-12-26(30)27(31)14-20/h5-14,19,22,32-33H,15-17H2,1-4H3,(H,34,35)/t19-,22-/m1/s1 |

Clave InChI |

UNFHDRVFEQPUEL-DENIHFKCSA-N |

SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=C2C(C)OCC(CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O |

SMILES isomérico |

CC1=C(C=CC(=C1)C2=CC=CC=C2[C@@H](C)OC[C@@H](CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O |

SMILES canónico |

CC1=C(C=CC(=C1)C2=CC=CC=C2C(C)OCC(CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

JIT-305; JIT305; JIT 305; Encaleret |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.